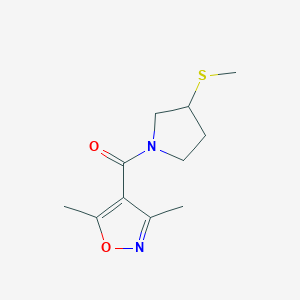

(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-7-10(8(2)15-12-7)11(14)13-5-4-9(6-13)16-3/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVUVFIMCIBEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

-

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via a Mannich reaction, where a secondary amine (such as methylamine) reacts with formaldehyde and a ketone (such as acetone) to form the pyrrolidine structure.

-

Coupling of the Rings: : The final step involves coupling the isoxazole and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction where the isoxazole derivative reacts with a pyrrolidine derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium acetate, potassium carbonate.

Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Alcohols: From reduction of the carbonyl group.

Halogenated Derivatives: From substitution reactions on the isoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and pyrrolidine rings.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. Together, these features allow the compound to influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (3,5-dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone, we analyze structurally analogous methanone derivatives reported in recent literature. Key comparisons focus on substituent effects, synthetic routes, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Substituent-Driven Bioactivity: The methylthio group in the target compound may enhance lipophilicity compared to the polar amino or nitrile groups in analogs like 7b and 10. This could improve membrane permeability but reduce solubility . Isoxazole vs. Pyrazole: The isoxazole ring in the target compound offers greater metabolic resistance compared to pyrazole-based analogs (e.g., 7b, 10a), which are prone to oxidative degradation .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a 3,5-dimethylisoxazole-4-carbonyl chloride with 3-(methylthio)pyrrolidine, analogous to methods for 7b and 10 (refluxing with amines in DMF/EtOH) .

- In contrast, 10a requires diazonium coupling for its azo group, a more complex step .

Pharmacological Potential: While direct data for the target compound is unavailable, 4 (a pyrazole-pyrazolopyrimidine methanone) demonstrated EGFR kinase inhibition (IC₅₀ = 0.89 μM), suggesting that the target’s isoxazole-pyrrolidine scaffold may similarly target kinases .

Structural and Electronic Analysis

- Isoxazole vs. Thienothiophene: The isoxazole’s electronegative oxygen and nitrogen atoms create a polarized scaffold, favoring hydrogen bonding with target proteins. Thienothiophene rings (e.g., in 7b) prioritize π-π stacking but lack hydrogen-bonding capacity .

- Methylthio Group: The sulfur atom in the target compound’s pyrrolidine may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, unlike the nitro or cyano groups in 10a and 10, which are purely electron-withdrawing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.